1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the triazole ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its triazole moiety, which is known for its biological activity.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and biological activity.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls .
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be compared with other spirocyclic compounds and triazole derivatives:
Spiroindole and Spirooxindole: These compounds also feature spirocyclic structures and are known for their biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, are widely studied for their diverse biological applications, including plant growth regulation and potential therapeutic uses.
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chlorophenyl)-(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c1-2-25-13-11-22(12-14-25)24-19(16-7-4-3-5-8-16)21(28)26(22)20(27)17-9-6-10-18(23)15-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZKNWMBADXYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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